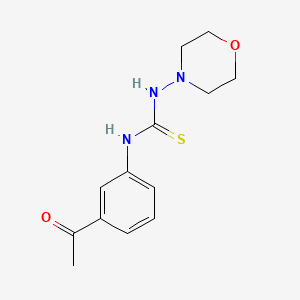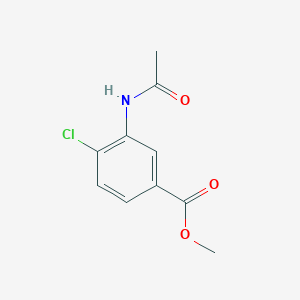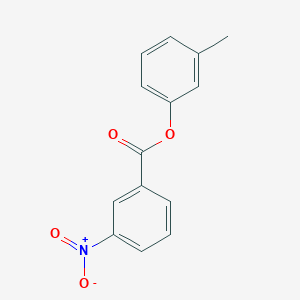![molecular formula C18H18ClNO2 B5861145 2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE](/img/structure/B5861145.png)
2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone is a complex organic compound with a unique structure that combines a chlorinated phenoxy group with an isoquinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This is followed by the reaction with an appropriate alkylating agent to form the phenoxy intermediate.
Isoquinoline Derivative Formation: The next step involves the synthesis of the isoquinoline derivative. This can be achieved through the reduction of isoquinoline to 3,4-dihydroisoquinoline.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the isoquinoline derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced isoquinoline derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, while the isoquinoline derivative may modulate neurological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A related compound with similar phenoxy structure but different functional groups.
2-Methyl-4-chlorophenoxybutyric acid: Another compound with a similar phenoxy group but different side chains.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone is unique due to its combination of a chlorinated phenoxy group with an isoquinoline derivative. This unique structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-13-10-16(19)6-7-17(13)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHJBUYOLOEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)


![N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5861113.png)

![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)

![1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B5861151.png)
![5-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)

